

2-Bromo-6-methylnicotinonitrile physical properties

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Compound of Interest

Compound Name: 2-Bromo-6-methylnicotinonitrile

Cat. No.: B139591

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An In-depth Technical Guide to the Physical Properties of **2-Bromo-6-methylnicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and nitrile functional groups on the pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physicochemical characteristics of **2-Bromo-6-methylnicotinonitrile**, detailed experimental protocols for their determination, and essential safety information, grounded in established scientific principles.

Physicochemical Properties: A Summary

The intrinsic properties of a chemical compound dictate its behavior in both storage and reaction environments. The following table summarizes the core physical data for **2-Bromo-6-methylnicotinonitrile**.

Property	Value	Source(s)
CAS Number	155265-57-9	[1][2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1][2]
Molecular Weight	197.04 g/mol	[1][3]
Appearance	White to light brown solid (predicted)	Inferred from similar compounds[4]
Melting Point	Data not readily available	N/A
Boiling Point	Data not readily available	[5]
Solubility	Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate (predicted)	Inferred from structure
Storage	Inert atmosphere, 2-8°C	[2][5]

Detailed Analysis and Experimental Determination

The causality behind experimental design is critical. The protocols described below are designed as self-validating systems, ensuring accuracy and reproducibility.

Appearance and State

Based on structurally similar compounds such as 2-bromo-6-methylnicotinaldehyde (M.P. 66 °C) and 2-Bromo-6-(hydroxymethyl)pyridine (M.P. 34-41 °C), it is anticipated that **2-Bromo-6-methylnicotinonitrile** is a crystalline solid at standard temperature and pressure.[4][6] Visual inspection is the primary method for confirming its physical state and color.

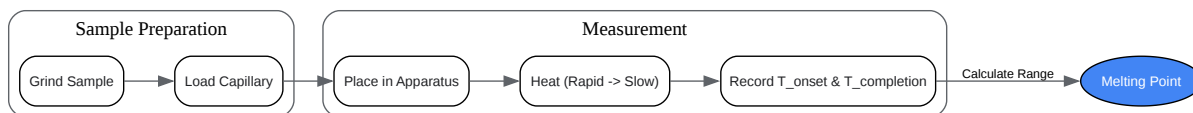
Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Finely grind a small amount (2-3 mg) of the crystalline sample into a powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.
- **Instrument Setup:** Place the loaded capillary tube into a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Data Recording:** Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Causality Note: A slow heating rate near the melting point is crucial for accurate determination, as it allows for the heat to be transferred uniformly from the heating block to the sample.



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Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is the gold standard for characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.^[7] For **2-Bromo-6-methylnicotinonitrile** ($C_7H_5BrN_2$), we expect specific signals in both 1H and ^{13}C NMR spectra.

- 1H NMR: The spectrum should reveal two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the three protons of the methyl group will also be present.
- ^{13}C NMR: The spectrum will show seven distinct carbon signals: one for the methyl group, one for the nitrile carbon, and five for the pyridine ring carbons (two of which are quaternary).

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the sample for 1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean NMR tube.^[7]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference ($\delta = 0.00$ ppm).
- Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.^[7]
- Data Acquisition: Acquire the spectrum using standard parameters. For 1H NMR, 16-32 scans are typically sufficient.^[7]

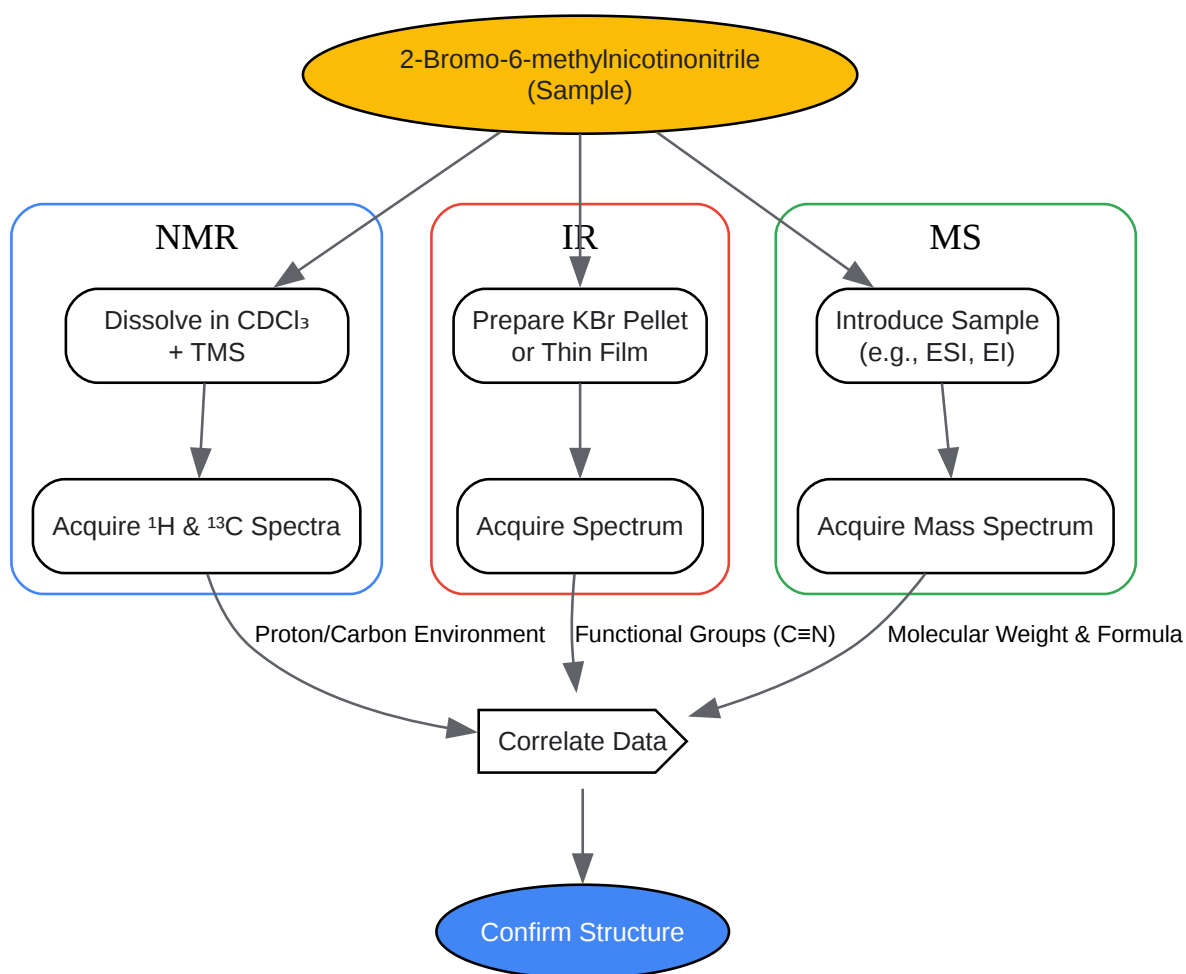
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Bromo-6-methylnicotinonitrile**, key expected absorption bands include:

- $\sim 2230\text{ cm}^{-1}$: A sharp, strong absorption characteristic of the nitrile ($C\equiv N$) stretching vibration.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Absorptions corresponding to the $C=C$ and $C=N$ stretching vibrations within the pyridine ring.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of the methyl group.

C. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound. For this molecule, High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula $C_7H_5BrN_2$. The spectrum will show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and $M+2$) of nearly equal intensity.



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Caption: Integrated workflow for spectroscopic validation.

Safety and Handling

While specific toxicity data for **2-Bromo-6-methylnicotinonitrile** is not extensively documented, data from structurally related compounds provide a strong basis for hazard assessment. Compounds containing bromo-pyridine and nitrile functionalities should be handled with care.

Hazard Profile (Inferred from Analogs[8])

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]
- Irritation: Causes skin irritation and serious eye irritation.[8][9][10]
- Respiratory: May cause respiratory irritation.[8][9]

Recommended Safety Precautions

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11]
 - Skin and Body Protection: Wear a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[2][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

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